N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide
Description
Properties
Molecular Formula |
C16H9ClF3NO |
|---|---|
Molecular Weight |
323.69 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethynylbenzamide |
InChI |
InChI=1S/C16H9ClF3NO/c1-2-10-4-3-5-11(8-10)15(22)21-12-6-7-14(17)13(9-12)16(18,19)20/h1,3-9H,(H,21,22) |
InChI Key |
YIUOQFQIMOKOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate ethynyl-substituted benzene derivative under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as acetonitrile, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cyclocarbonylative Sonogashira Reactions
The ethynyl group in this compound participates in palladium-catalyzed cyclocarbonylative Sonogashira reactions with aryl halides under carbon monoxide pressure. This reaction forms 3-alkylideneisoindolin-1-one derivatives with high stereoselectivity for the (E)-isomer .
Example Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂/CuI |
| Solvent | THF or DMF |
| Temperature | 100°C |
| CO Pressure | 20–40 atm |
| Reaction Time | 4–24 hours |
Key Outcomes
-
Reaction with 1-chloro-4-iodobenzene yields (E)-4-(2-(2-(4-chlorophenyl)-3-oxoisoindolin-1-ylidene)acetyl)benzonitrile (88% selectivity) .
-
Stereochemical interconversion between (Z)- and (E)-isomers occurs in acidic chloroform .
Pd-Catalyzed Coupling Reactions
The ethynyl moiety enables cross-coupling with iodobenzenes, forming acetylene-bridged derivatives.
Reaction with 4-Iodobenzonitrile
| Component | Role/Result |
|---|---|
| 4-Iodobenzonitrile | Electrophilic partner |
| Product | (E)- and (Z)-7e isomers |
| Yield | 18% (E) / 5% (Z) |
This reaction highlights the influence of electron-withdrawing groups on selectivity .
Acid-Mediated Isomerization
The compound undergoes spontaneous (Z)-to-(E)-isomerization in chloroform containing acid traces.
Isomer Stability
| Isomer | Conditions | Outcome |
|---|---|---|
| (Z)-7a | CDCl₃ at RT for 40 hours | Complete conversion to (E)-7a |
Reductive Cyclization
Under Pd catalysis without CO, the ethynyl group facilitates reductive cyclization to form methyleneisoindolinones.
Example Reaction
| Parameter | Value |
|---|---|
| Catalyst | Pd(0) |
| Solvent | THF |
| Temperature | 100°C |
| Product | 2-(4-Chlorophenyl)-3-methyleneisoindolin-1-one |
| Yield | 85% |
This pathway dominates in the absence of carbon monoxide .
Ethynyl Deprotection
The trimethylsilyl (TMS)-protected precursor undergoes deprotection using tetrabutylammonium fluoride:
Amide Stability
The benzamide group remains intact under acidic and basic conditions during purification (e.g., sodium hydroxide washes) .
Electronic Effects of the Trifluoromethyl Group
The -CF₃ group:
-
Enhances electrophilic aromatic substitution resistance due to electron-withdrawing effects.
-
Stabilizes intermediates in Pd-catalyzed reactions, improving yields .
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an activator of histone acetyltransferase p300/CBP, promoting gene expression and cellular survival . The compound’s effects are mediated through pathways involving histone acetylation and transcriptional regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
The compound’s closest analogs differ primarily in substituent groups on the benzamide core or the aniline moiety. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Patent and Industrial Relevance
- Pesticide Derivatives : highlights benzamide-based pesticides (e.g., cyprofuram), suggesting that the target compound’s trifluoromethyl and chloro groups could be explored for agrochemical applications .
- Polymer Precursors: discusses 3-chloro-N-phenyl-phthalimide as a polyimide monomer, indicating that the target’s ethynyl group might serve as a crosslinking site in polymer synthesis .
Biological Activity
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its implications in cancer treatment and other therapeutic areas.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of intermediates such as 4-chloro-3-(trifluoromethyl)phenylisocyanate. This is achieved through a nitration and subsequent reduction process, as outlined in various patents and studies. For instance, one method involves reacting o-chlorotrifluoromethane with acetic anhydride and concentrated nitric acid to obtain the desired isocyanate, which can then be converted into the amide through further reactions with appropriate amines .
This compound functions primarily as a kinase inhibitor. It targets several critical pathways involved in tumor growth and proliferation. The compound exhibits inhibitory activity against serine/threonine kinases and receptor tyrosine kinases, which are crucial in cancer cell signaling .
Key Targets:
- RAF Kinase
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PDGFR-beta (Platelet-Derived Growth Factor Receptor)
These targets are instrumental in angiogenesis and tumor cell survival, making this compound a candidate for anticancer therapy.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression, supporting its potential use as an anticancer drug. The mechanism involved apoptosis induction in tumor cells while sparing normal cells .
Toxicology and Safety
The safety profile of this compound has been evaluated in several studies. It was found to have a moderate toxicity level with specific attention to its environmental impact due to its aquatic toxicity . Long-term exposure studies indicated potential sensitization effects upon skin contact, but no significant mutagenic or carcinogenic effects were reported .
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals its unique efficacy profile:
| Compound Name | Target Kinases | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | RAF, VEGFR | 0.5 - 1.0 | Strong anti-proliferative effects |
| Sorafenib | RAF, VEGFR | 0.5 - 2.0 | Established anticancer drug |
| Regorafenib | Multiple kinases | 0.5 - 1.5 | Similar mechanism but broader target range |
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with chlorination and trifluoromethylation of a phenyl precursor. A key step is the coupling of the ethynylbenzamide moiety via palladium-catalyzed Sonogashira or Ullmann reactions under inert conditions. For example, similar compounds are synthesized using carbamate intermediates and reflux conditions in acetonitrile with catalysts like DABCO . Characterization employs -NMR, -NMR, and mass spectrometry to confirm structure and purity .
Q. How is the compound screened for initial biological activity in academic research?
- Methodological Answer : Primary screening involves in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups. For instance, histone acetyltransferase (HAT) activity modulation can be tested using fluorescence-based assays, as seen with CTB (a related benzamide), which binds EP300/CREBBP domains . Cell viability assays (e.g., MTT) in cancer lines (e.g., gastrointestinal stromal tumors) are used to assess antiproliferative effects, referencing kinase inhibition protocols .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (, , ) are essential for structural confirmation. For example, -NMR efficiently tracks trifluoromethyl group integrity . Purity is validated via HPLC with UV detection (e.g., 254 nm for aromatic systems) and elemental analysis (±0.4% tolerance) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and scalability of this compound?
- Methodological Answer : Yield optimization involves solvent selection (e.g., dichloromethane for improved solubility of intermediates) and catalyst screening (e.g., DABCO vs. triethylamine for carbamate formation) . Scaling up requires transitioning from batch to continuous flow reactors, as demonstrated in industrial analogs, to enhance reaction consistency and reduce byproducts . Reaction monitoring via in-situ FTIR or LC-MS helps identify bottlenecks (e.g., incomplete trifluoromethylation) .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target affinity?
- Methodological Answer : SAR studies systematically modify the ethynyl group, trifluoromethyl position, and chloro-substituents. For example:
- Replacing the ethynyl group with a methylsulfonyl moiety increased c-KIT kinase inhibition by 15-fold in analogs .
- Introducing electron-withdrawing groups (e.g., nitro) at the benzamide ring improved histone acetyltransferase activation .
Computational docking (e.g., AutoDock Vina) guides rational modifications by predicting binding modes to targets like EP300 .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:
- Replicating assays in orthogonal systems (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition).
- Rigorous compound purification (e.g., recrystallization from ethanol/water mixtures) and batch-to-batch consistency checks via -NMR .
- Meta-analysis of published IC values to identify outliers and contextualize experimental conditions (e.g., ATP concentrations in kinase assays) .
Q. What mechanistic insights exist for its activity in epigenetic modulation?
- Methodological Answer : The compound’s benzamide core interacts with histone acetyltransferases (HATs) by mimicking acetyl-CoA’s carboxylate group, as shown in X-ray crystallography of CTB-bound EP300 . Mono-ADP-ribosylation assays (using -NAD) reveal competitive inhibition kinetics, with values calculated via Lineweaver-Burk plots . siRNA knockdown of HATs in cell models (e.g., HCT116) confirms target specificity .
Q. How is compound stability evaluated under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. The trifluoromethyl group’s hydrolytic stability is assessed in buffered solutions (pH 1–10), with LC-MS identifying degradation products (e.g., carboxylic acid derivatives). For long-term storage, lyophilization and storage under argon at -80°C are recommended, based on protocols for related ureido-benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
